Antiviral agent 6
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Overview
Description
Antiviral agent 6 is a broad-spectrum antiviral compound that has shown significant efficacy against a variety of viral pathogens It is part of a class of compounds designed to inhibit viral replication and prevent the spread of infections
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 6 involves several key steps. The process typically begins with the preparation of a suitable heterocyclic core, followed by functionalization to introduce antiviral activity. Common synthetic routes include:
Step 1: Formation of the heterocyclic core through cyclization reactions.
Step 2: Functionalization of the core with antiviral moieties using nucleophilic substitution reactions.
Step 3: Purification and isolation of the final product through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Optimized to maximize yield.
Catalysts and Reagents: Selection of cost-effective and efficient catalysts.
Purification Techniques: Use of advanced chromatography and crystallization methods to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions include derivatives with enhanced antiviral activity or modified pharmacokinetic properties.
Scientific Research Applications
Antiviral agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex antiviral compounds.
Biology: Studied for its effects on viral replication and host cell interactions.
Medicine: Investigated as a potential treatment for viral infections such as influenza, HIV, and hepatitis.
Industry: Utilized in the development of antiviral coatings and materials.
Mechanism of Action
The mechanism of action of antiviral agent 6 involves inhibition of viral replication. It targets specific viral enzymes and proteins essential for the viral life cycle. Key molecular targets include:
Viral Polymerases: Inhibition of viral RNA or DNA polymerases, preventing genome replication.
Proteases: Inhibition of viral proteases, blocking the maturation of viral proteins.
Entry Inhibitors: Preventing the virus from entering host cells by blocking receptor binding.
Comparison with Similar Compounds
Antiviral agent 6 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Remdesivir, Favipiravir, Ribavirin.
Uniqueness: this compound has a broader spectrum of activity and higher potency against certain viral strains compared to its counterparts. It also exhibits a unique mechanism of action that targets multiple stages of the viral life cycle.
Properties
Molecular Formula |
C23H27BrN2O3S2 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
3-[[4-[bis(propan-2-ylsulfanyl)methyl]-2-methoxyphenoxy]methyl]-6-bromoquinazolin-4-one |
InChI |
InChI=1S/C23H27BrN2O3S2/c1-14(2)30-23(31-15(3)4)16-6-9-20(21(10-16)28-5)29-13-26-12-25-19-8-7-17(24)11-18(19)22(26)27/h6-12,14-15,23H,13H2,1-5H3 |
InChI Key |
VFFBQTINDMCMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C1=CC(=C(C=C1)OCN2C=NC3=C(C2=O)C=C(C=C3)Br)OC)SC(C)C |
Origin of Product |
United States |
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